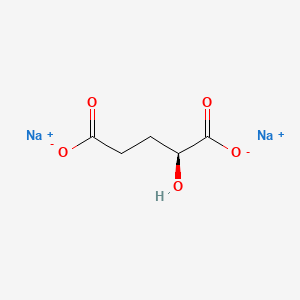
エチレンジアミン四酢酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-2-hydroxypentanedioate, also known as Sodium (S)-2-hydroxypentanedioate, is a useful research compound. Its molecular formula is C5H6Na2O5 and its molecular weight is 192.078. The purity is usually 95%.
BenchChem offers high-quality Sodium (S)-2-hydroxypentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (S)-2-hydroxypentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学における金属キレート
エチレンジアミン四酢酸二ナトリウム塩: は、生化学における金属キレート剤として使用されます。 金属イオンと結合して封鎖する能力があり、これはメタロプロテアーゼの阻害に不可欠です 。これらの酵素は金属イオンを補因子として必要とし、これらの金属をキレート化することで、塩は酵素が触媒機能を発揮するのを防ぐことができます。この用途は、メタロプロテアーゼの阻害が必要なさまざまな生化学的アッセイにおいて極めて重要です。
有機合成
この化合物は、有機合成においても応用されています。より複雑な有機化合物の合成における前駆体または中間体として役立ちます。 そのキレート特性は、反応性中間体を安定化したり、反応後の金属触媒を除去したりするために利用できます 。
医薬品製造
医薬品業界では、エチレンジアミン四酢酸二ナトリウム塩は医薬品の製剤に使用されます。 金属触媒反応による分解から有効成分(API)を安定化させ、保護することができます 。
農薬製造
この塩は、農薬の製造にも使用されています。そのキレート能力は、植物に必要な微量栄養素を生物利用可能な形で供給するために使用できます。 さらに、土壌中の有害な金属イオンと結合して、毒性を低下させ、食物連鎖への侵入を防ぐことができます 。
染料および顔料産業
染料および顔料業界では、エチレンジアミン四酢酸二ナトリウム塩は金属イオン濃度を制御するために使用されます。これは、金属イオンが染料や顔料の色と安定性に影響を与える可能性があるため重要です。 金属イオン濃度を制御することで、この塩は製品の一貫した色品質と安定性を確保します 。
食品保存
GRAS(一般的に安全と認められている)化合物として、食品業界ではさまざまな食品製品の品質を維持し、保存期間を延長するために使用されています。 病原体の増殖を抑制し、腐敗につながる可能性のある酵素反応を制御することで機能します 。
作用機序
Target of Action
Similar compounds like fosfomycin have been found to target the enzyme udp-n-acetylglucosamine enolpyruvyl transferase (mura), rendering it inactive .
Mode of Action
For instance, Fosfomycin binds covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive .
Biochemical Pathways
It’s worth noting that related compounds like fosfomycin are known to affect bacterial cell wall synthesis .
Pharmacokinetics
It’s important to note that the choice of a particular salt formulation can impact these properties, potentially affecting the compound’s bioavailability .
Result of Action
Based on related compounds, it can be inferred that the compound may have bactericidal effects, as seen with fosfomycin .
Action Environment
For example, at very low or high pH, different protonated or deprotonated forms of a compound may predominate, potentially influencing its action .
生物活性
Sodium (S)-2-hydroxypentanedioate, commonly referred to as (S)-2-hydroxyglutarate (2-HG), is a dicarboxylic acid derivative with significant biological activity. This compound has garnered attention for its role in various metabolic pathways and its potential implications in disease mechanisms, particularly in cancer and metabolic disorders. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Sodium (S)-2-hydroxypentanedioate is characterized by the presence of a hydroxyl group at the second carbon position of the pentanedioate chain. Its chemical formula is C5H7O5Na, and it exists in two enantiomeric forms: (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate. The stereochemistry of this compound is crucial as it influences its biological activity and interactions with various enzymes.
Metabolic Intermediate
(S)-2-hydroxyglutarate serves as a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. It is produced from α-ketoglutarate through the action of isocitrate dehydrogenase, particularly in instances of mutations that lead to neomorphic activity. This conversion plays a critical role in cellular respiration and energy production.
Enzymatic Inhibition
Research has shown that both enantiomers of 2-hydroxyglutarate can inhibit α-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes including histone demethylation. This inhibition can lead to alterations in gene expression and epigenetic regulation, thereby impacting cellular signaling pathways associated with oncogenesis.
Case Studies
- Nephroprotective Effects : A study by Torres-González et al. demonstrated that (S)-2HG exhibited a dose-dependent nephroprotective effect in Wistar rats subjected to renal ischemia-reperfusion injury. The treatment resulted in significant reductions in biomarkers such as blood urea nitrogen (BUN) and creatinine levels, suggesting its potential utility in protecting renal function during ischemic events .
- Cancer Biology : The accumulation of (S)-2HG has been implicated in gliomas, where it acts as an oncometabolite. Its elevated levels can inhibit key enzymes that regulate cellular metabolism and gene expression, contributing to tumorigenesis .
- Hepatoprotective Effects : Another study indicated that oral administration of (S)-2HG could protect against liver injury induced by ischemia-reperfusion, further supporting its role in modulating hypoxia-inducible factor (HIF) pathways .
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| Sodium (R)-2-hydroxypentanedioate | Enantiomer with similar properties | Different biological activities compared to (S)-2HG |
| Sodium 2-oxoglutarate | Related compound involved in TCA cycle | Lacks hydroxyl group present in 2-hydroxy |
| Diethyl (2R)-2-hydroxypentanedioate | Stereoisomer with distinct biological activity | Specific stereochemistry affects interactions |
Applications
Sodium (S)-2-hydroxypentanedioate has diverse applications across multiple fields:
- Biochemistry : Used as a chiral building block for synthesizing complex organic molecules.
- Medicine : Investigated for potential therapeutic roles in metabolic disorders and cancer treatment.
- Industry : Employed in producing biodegradable polymers due to its environmentally friendly properties.
特性
IUPAC Name |
disodium;(2S)-2-hydroxypentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-QTNFYWBSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














